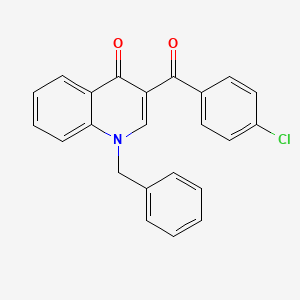
1-benzyl-3-(4-chlorobenzoyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-(4-chlorobenzoyl)quinolin-4(1H)-one is a synthetic compound that belongs to the family of quinoline derivatives. It has been extensively studied for its potential use in various scientific research applications. In
Aplicaciones Científicas De Investigación
Quinoxaline Derivatives for Pharmaceutical Applications : Quinoxaline derivatives like 1-benzyl-3-(4-chlorobenzoyl)quinolin-4(1H)-one show promise in pharmaceutical applications due to their structural properties. The synthesis and properties of similar compounds, such as isoxazolequinoxaline derivatives, have been explored for potential anti-cancer applications. These derivatives have been synthesized and characterized through techniques like X-ray diffraction, NMR, and LC-MS spectra. Docking studies have predicted their potential as anti-cancer agents against specific proteins (Abad et al., 2021).
Fluorescein-based Dyes for Biological Sensing : Quinoline derivatives have been utilized in the development of fluorescein-based dyes for sensing biological Zn(II). Compounds like QZ1 and QZ2, which are derivatized with 8-aminoquinoline, demonstrate significant fluorescence enhancements upon Zn(II) coordination, making them useful in biological and medical research (Nolan et al., 2005).
Synthesis of Angular Tetracyclic Compounds for Enzymatic Enhancement : Another application is seen in the synthesis of angular tetracyclic thieno and thiopyrano[3,2- c ]benzo[ h ]quinolinones, which have been found to enhance the activity of enzymes like α-amylase. These compounds, derived from quinolinone structures, can significantly increase the production of α-D-glucose, suggesting potential use in biochemical research (Abass, 2007).
Coordination Chemistry for Metal Interaction Studies : The adaptable coordination chemistry of related compounds like 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine towards metals like zinc and mercury has been investigated. This research highlights the versatility of quinoline derivatives in forming different environments for metal centers, useful in inorganic and coordination chemistry (Ardizzoia et al., 2010).
Regioselective Nucleophilic Substitution in Chemical Synthesis : Quinolinones have been studied for their regioselective nucleophilic substitution properties. This research is valuable in the field of organic synthesis, providing insights into the reactions and derivatizations of quinolinone compounds (Ismail & Abass, 2001).
Propiedades
IUPAC Name |
1-benzyl-3-(4-chlorobenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-18-12-10-17(11-13-18)22(26)20-15-25(14-16-6-2-1-3-7-16)21-9-5-4-8-19(21)23(20)27/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCVWEQBPKZPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2971794.png)
![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2971795.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide](/img/structure/B2971798.png)
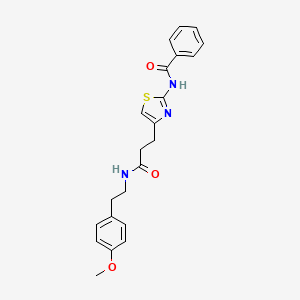
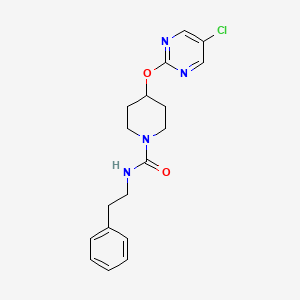
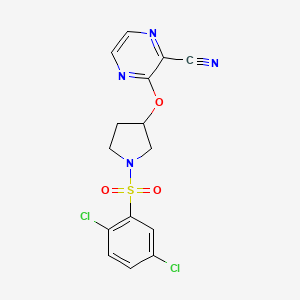
![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2971807.png)
![3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B2971808.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2971809.png)
![N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2971810.png)
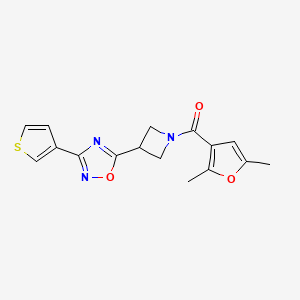
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B2971812.png)
![2-(1H-indol-3-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone](/img/structure/B2971815.png)
![N-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2971816.png)
